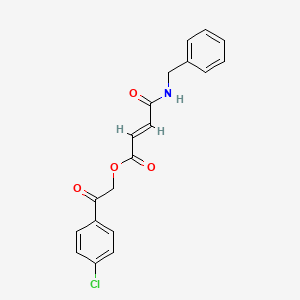
4-aminooctanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminooctanoic acid hydrochloride, also known as AOA, is a chemical compound that has been widely studied for its potential therapeutic applications. AOA is a derivative of the amino acid lysine, and it has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
4-aminooctanoic acid hydrochloride has been shown to act as a GABA analog by binding to GABA receptors in the brain. This binding results in the inhibition of neuronal activity, which can have a calming effect on the brain. Additionally, 4-aminooctanoic acid hydrochloride has been shown to increase the production of GABA in the brain, which can further enhance its therapeutic potential.
Biochemical and Physiological Effects:
4-aminooctanoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its GABAergic activity, 4-aminooctanoic acid hydrochloride has been shown to have antioxidant properties and to modulate the activity of other neurotransmitters, such as dopamine and serotonin. 4-aminooctanoic acid hydrochloride has also been shown to have potential applications in the treatment of epilepsy, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-aminooctanoic acid hydrochloride in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4-aminooctanoic acid hydrochloride has been shown to have a high degree of selectivity for GABA receptors, which can make it a useful tool for studying the GABAergic system. However, one limitation of using 4-aminooctanoic acid hydrochloride in lab experiments is that it can be difficult to control its effects on other neurotransmitters, which can complicate the interpretation of results.
Orientations Futures
There are several promising directions for future research on 4-aminooctanoic acid hydrochloride. One area of research could focus on developing more selective 4-aminooctanoic acid hydrochloride analogs that target specific subtypes of GABA receptors. Additionally, further research could explore the potential therapeutic applications of 4-aminooctanoic acid hydrochloride for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, research could also investigate the potential use of 4-aminooctanoic acid hydrochloride as a tool for studying the role of GABAergic signaling in normal brain function and disease states.
Méthodes De Synthèse
The synthesis of 4-aminooctanoic acid hydrochloride involves the reaction of lysine with acrylonitrile, followed by the reduction of the resulting nitrile with hydrogen gas. This process results in the formation of 4-aminooctanoic acid hydrochloride hydrochloride, which is a white crystalline solid that is soluble in water.
Applications De Recherche Scientifique
4-aminooctanoic acid hydrochloride has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to act as a GABA analog. GABA is a neurotransmitter that plays a key role in regulating neuronal excitability, and drugs that act as GABA analogs have been shown to have therapeutic potential for a variety of neurological disorders.
Propriétés
IUPAC Name |
4-aminooctanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-4-7(9)5-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQZJUOQIGREEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminooctanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5235118.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5235140.png)
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5235143.png)
![N-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5235149.png)
![N-isobutyl-N-methyl-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5235156.png)
![8,10-diiodo-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5235161.png)
![4-({2-chloro-4-[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5235169.png)

![2-[4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]pyrimidine](/img/structure/B5235192.png)


![2-[4-[(1-ethyl-1H-indol-3-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5235208.png)
